N,N-Bis-(2-salicylideneaminoethyl)-aniline
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Overview
Description
N,N-Bis-(2-salicylideneaminoethyl)-aniline is a Schiff base ligand known for its ability to form stable complexes with various metal ions. This compound is characterized by its hexadentate nature, allowing it to coordinate with metal ions through multiple donor atoms. It has garnered significant interest in the fields of coordination chemistry and catalysis due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(2-salicylideneaminoethyl)-aniline typically involves the condensation reaction between salicylaldehyde and N,N-bis(2-aminoethyl)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base ligand is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-(2-salicylideneaminoethyl)-aniline undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, nickel, and zinc.
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the imine nitrogen.
Common Reagents and Conditions
Complexation: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in the presence of a suitable solvent (e.g., ethanol, methanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or alkylating agents.
Major Products Formed
Complexation: Metal-ligand complexes with varying coordination geometries.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic or imine compounds.
Scientific Research Applications
N,N-Bis-(2-salicylideneaminoethyl)-aniline has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors, catalysts, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N,N-Bis-(2-salicylideneaminoethyl)-aniline primarily involves its ability to coordinate with metal ions through its donor atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis-(2-salicylideneaminoethyl)-ethylenediamine
- N,N-Bis-(2-salicylideneaminoethyl)-piperazine
- N,N-Bis-(2-salicylideneaminoethyl)-diethylenetriamine
Uniqueness
N,N-Bis-(2-salicylideneaminoethyl)-aniline is unique due to its specific structural features, such as the presence of aniline and salicylidene moieties, which provide distinct electronic and steric properties. These features enable it to form stable complexes with a wide range of metal ions and exhibit diverse chemical reactivity and applications.
Properties
CAS No. |
52761-19-0 |
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Molecular Formula |
C24H25N3O2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[2-[N-[2-[(2-hydroxyphenyl)methylideneamino]ethyl]anilino]ethyliminomethyl]phenol |
InChI |
InChI=1S/C24H25N3O2/c28-23-12-6-4-8-20(23)18-25-14-16-27(22-10-2-1-3-11-22)17-15-26-19-21-9-5-7-13-24(21)29/h1-13,18-19,28-29H,14-17H2 |
InChI Key |
KRFPKOOMJXCUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCN=CC2=CC=CC=C2O)CCN=CC3=CC=CC=C3O |
Origin of Product |
United States |
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